1-Bromo-4-(3-chloropropyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

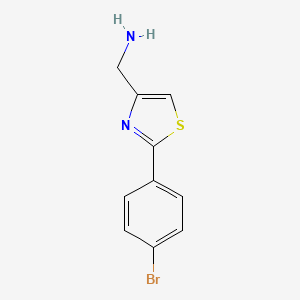

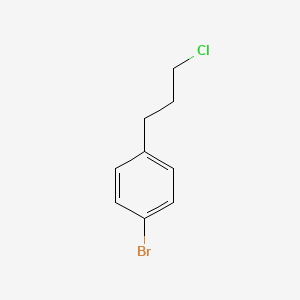

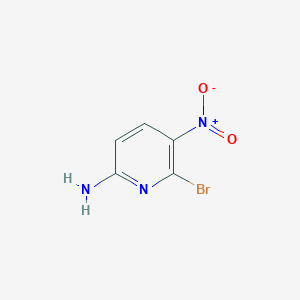

1-Bromo-4-(3-chloropropyl)benzene is a chemical compound with the molecular formula C9H10BrCl . It is used for research and development purposes .

Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the Friedel-Crafts acylation of (3-chloropropyl)benzene with phenylacetyl chloride . The synthetic procedures and characterization can be further analyzed using 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis .Molecular Structure Analysis

The molecular structure of 1-Bromo-4-(3-chloropropyl)benzene consists of a benzene ring substituted with a bromo group and a 3-chloropropyl group . More detailed structural information can be obtained through techniques such as 2D and 3D conformer analysis .Chemical Reactions Analysis

The chemical reactions involving 1-Bromo-4-(3-chloropropyl)benzene can be complex. For instance, it can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . Further reaction modes include bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .Physical And Chemical Properties Analysis

1-Bromo-4-(3-chloropropyl)benzene has a molecular weight of 233.53 g/mol . It has a complexity of 97.7 and does not have any hydrogen bond donor or acceptor count . Its exact mass and monoisotopic mass are 231.96544 g/mol . It has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación

Chemical Properties

“1-Bromo-4-(3-chloropropyl)benzene” is a compound with the molecular formula C9H10BrCl . It has a molecular weight of 233.54 . The compound is typically stored in a dry room at normal temperature .

Safety Information

The compound is classified under the GHS05, GHS07, and GHS09 hazard pictograms . It has hazard statements H302, H315, H318, H335, and H410 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P362+P364, P403+P233, and P501 .

Pharmaceutical Intermediate

“1-Bromo-4-(3-chloropropyl)benzene” is used as a pharmaceutical intermediate . This means it is used in the synthesis of various pharmaceutical drugs. The specific drugs it is used to produce are not specified in the available resources.

Thermophysical Properties

The compound has been studied for its thermophysical properties . These properties are important in various fields of research, including materials science and chemical engineering.

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-4-(3-chloropropyl)benzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their structure and function .

Mode of Action

1-Bromo-4-(3-chloropropyl)benzene interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile (1-Bromo-4-(3-chloropropyl)benzene) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 1-Bromo-4-(3-chloropropyl)benzene is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway can lead to the formation of various substituted benzene derivatives .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular weight, solubility, and chemical structure .

Result of Action

The result of the action of 1-Bromo-4-(3-chloropropyl)benzene is the formation of a substituted benzene ring . This can lead to changes in the molecular structure and properties of the target compound .

Action Environment

The action of 1-Bromo-4-(3-chloropropyl)benzene can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the presence of other substances, temperature, and pH . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .

Safety and Hazards

Safety data sheets suggest that 1-Bromo-4-(3-chloropropyl)benzene is a hazardous substance. It is advised to avoid contact with skin, eyes, or clothing, and to avoid dust formation . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Propiedades

IUPAC Name |

1-bromo-4-(3-chloropropyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFIAUVYPOZBJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512003 |

Source

|

| Record name | 1-Bromo-4-(3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(3-chloropropyl)benzene | |

CAS RN |

74003-34-2 |

Source

|

| Record name | 1-Bromo-4-(3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)